molecular formula C17H19N3O4 B6624369 1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone

1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone

Cat. No.: B6624369
M. Wt: 329.35 g/mol
InChI Key: GWCRLLVOCIOCGQ-JSGCOSHPSA-N
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Description

1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone is a complex organic compound known for its unique structure and diverse applications

Properties

IUPAC Name

1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-19-6-11(5-18-19)14-8-20(7-12(14)9-21)17(22)13-3-2-4-15-16(13)24-10-23-15/h2-6,12,14,21H,7-10H2,1H3/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCRLLVOCIOCGQ-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)C(=O)C3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C(=O)C3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone involves multiple steps, each requiring specific reagents and conditions. Typically, the process begins with the preparation of the benzodioxole ring followed by the introduction of the hydroxymethyl group. The formation of the pyrrolidine ring and attachment of the methylpyrazol group come next, using specific catalysts and reaction conditions to ensure stereoselectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound requires careful optimization of reaction conditions to maximize yield and purity. This often involves the use of advanced catalytic processes, high-pressure reactors, and precise temperature control. The scalability of these methods is crucial for producing sufficient quantities for commercial and research purposes.

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone undergoes a variety of chemical reactions, including:

  • Oxidation: Transformation of the hydroxymethyl group to carboxyl or ketone derivatives.

  • Reduction: Possible reduction of the pyrazole ring.

  • Substitution: Electrophilic and nucleophilic substitution reactions primarily involving the benzodioxole ring.

Common Reagents and Conditions

Typical reagents for these reactions include strong oxidizing agents like chromium trioxide for oxidation and lithium aluminum hydride for reduction. Conditions vary from mild to rigorous depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For instance, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution reactions can introduce a variety of functional groups into the benzodioxole ring.

Scientific Research Applications

1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone has diverse applications in scientific research:

  • Chemistry: Used as a precursor for synthesizing complex organic molecules.

  • Biology: Studied for its potential as an enzyme inhibitor or activator.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

  • Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone exerts its effects involves its interaction with specific molecular targets. These targets often include enzymes, receptors, or other proteins, where the compound binds to modulate activity or function. Pathways involved can vary widely based on the biological or chemical context, but generally involve the modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxol-4-yl-pyrrolidin-1-ylmethanone: Similar in structure but lacks the hydroxymethyl and methylpyrazol groups.

  • 4-(1-Methylpyrazol-4-yl)pyrrolidin-1-ylmethanone: Lacks the benzodioxole ring.

Uniqueness

What sets 1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

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